Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains several functional groups, including a methyl ester, an amide, a thioether, and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a fluorophenyl group, and an acetamido group .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could influence its lipophilicity and the thiophene ring could contribute to its aromaticity .Scientific Research Applications
Polymer Science Applications
Water-Soluble Polythiophenes : Research into water-soluble polythiophenes, such as poly(3-thiophene acetic acid) and its copolymers, has explored their solution properties. These studies, focusing on potentiometric titration, viscosity measurements, and UV-visible spectroscopy, revealed unique pH-induced conformational changes in the polymer chain due to the rigid hydrophobic main chain and the nature of the conjugated polymer. This finding suggests potential applications in smart materials and sensors, where pH-sensitive conformational changes can be utilized (Kim et al., 1999).
Biochemical Applications
DNA-Binding Polymers : A study on a water-soluble cationic polythiophene derivative demonstrated its ability to bind DNA and form polyplexes, suggesting its potential use as a theranostic gene delivery vehicle. This research opens avenues for the development of novel gene therapy delivery systems (Carreon et al., 2014).
Organic Chemistry and Synthesis
Synthesis of Thiophene Derivatives : The preparation and characterization of thiophene derivatives have shown potential biological activity. Electrophilic substitution reactions on thiophene rings indicate a broad spectrum of possible modifications, which can lead to substances with significant biological or pharmacological activities (Beaton et al., 1976).
Antipathogenic Thiourea Derivatives : Research on thiourea derivatives highlighted their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains known for biofilm formation. These findings suggest the potential for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This binding could potentially alter the function of these targets, leading to changes at the cellular level.
Biochemical Pathways
Similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by the conditions under which it is used.
Future Directions
properties
IUPAC Name |
methyl 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S2/c1-25-20(24)19-16(11-17(27-19)13-5-3-2-4-6-13)22-18(23)12-26-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHKFZTPXAEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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